![molecular formula C26H23NO4S B2693677 (4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone CAS No. 866895-56-9](/img/structure/B2693677.png)
(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone
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Overview
Description
“(4-Ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone” is an organic compound with the molecular formula C26H23NO4S . It has an average mass of 445.530 Da and a monoisotopic mass of 445.134766 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It contains a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. Attached to this core are ethoxyphenyl and ethylphenylsulfonyl groups .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 697.3±55.0 °C at 760 mmHg, and a flash point of 375.5±31.5 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its polar surface area is 82 Å2 .Scientific Research Applications
Synthesis of Metabolites and Derivatives
Research has explored the synthesis of metabolites and derivatives related to quinoline compounds. One study details efficient syntheses of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), showcasing the use of methanesulfonyl as a protective group for the phenolic hydroxy in Friedel–Crafts reactions. This methodology enabled a simpler synthetic route in high yield, contributing to the broader understanding of quinoline derivative synthesis (Mizuno et al., 2006).
Electrochemical Synthesis and Properties
Another study focuses on the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties, starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone. This work highlights the potential of electrochemical methods in creating compounds with significant biological activities (Largeron & Fleury, 1998).
Radiosynthesis for Medical Applications
The radiosynthesis of carbon-14 labeled compounds, such as [14C]XEN-D0401, a novel BK channel activator, demonstrates the application of (4-ethoxyphenyl)(4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)methanone derivatives in medical research, particularly in drug development and pharmacokinetic studies (Kitson et al., 2010).
Antibacterial Activity
Research into quinoxaline sulfonamides synthesized from quinoline derivatives has revealed their promising antibacterial activities against Staphylococcus spp. and Escherichia coli, suggesting potential applications in the development of new antimicrobial agents (Alavi et al., 2017).
Antiestrogenic Activity
One study described the synthesis and antiestrogenic activity of a dihydronaphthalene derivative, highlighting the therapeutic potential of quinoline derivatives in hormone-related disorders (Jones et al., 1979).
Corrosion Inhibition
Quinoxalines, including those derived from quinoline compounds, have been studied for their corrosion inhibition efficiencies, indicating their utility in protecting metals against corrosion in acidic environments (Zarrouk et al., 2014).
Future Directions
properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-ethylphenyl)sulfonylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-3-18-9-15-21(16-10-18)32(29,30)26-22-7-5-6-8-24(22)27-17-23(26)25(28)19-11-13-20(14-12-19)31-4-2/h5-17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOCHIPJPMKNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)-[4-(4-ethylphenyl)sulfonylquinolin-3-yl]methanone |
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